2-Bromo-1-(3-dimethylamino-phenyl)-ethanone
CAS No.: 112598-92-2
Cat. No.: VC20818751
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112598-92-2 |
|---|---|
| Molecular Formula | C10H12BrNO |
| Molecular Weight | 242.11 g/mol |
| IUPAC Name | 2-bromo-1-[3-(dimethylamino)phenyl]ethanone |
| Standard InChI | InChI=1S/C10H12BrNO/c1-12(2)9-5-3-4-8(6-9)10(13)7-11/h3-6H,7H2,1-2H3 |
| Standard InChI Key | IXQKQBZTCOJGEJ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=CC(=C1)C(=O)CBr |
| Canonical SMILES | CN(C)C1=CC=CC(=C1)C(=O)CBr |
Introduction
Physical and Chemical Properties
Molecular Characteristics
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone is defined by its molecular formula C10H12BrNO and has a molecular weight of 242.11 g/mol. The compound contains a bromine atom, nitrogen atom, and oxygen atom in addition to carbon and hydrogen. The systematic IUPAC name for this compound is 2-bromo-1-[3-(dimethylamino)phenyl]ethanone . Additional identifiers include:
Table 1: Molecular Identifiers of 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone
| Identifier Type | Value |
|---|---|
| CAS Number | 112598-92-2 |
| Molecular Formula | C10H12BrNO |
| Molecular Weight | 242.11 g/mol |
| IUPAC Name | 2-bromo-1-[3-(dimethylamino)phenyl]ethanone |
| InChI | InChI=1S/C10H12BrNO/c1-12(2)9-5-3-4-8(6-9)10(13)7-11/h3-6H,7H2,1-2H3 |
| InChIKey | IXQKQBZTCOJGEJ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=CC(=C1)C(=O)CBr |
Structural Features
The molecular structure of 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone consists of several key features:
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A phenyl ring with a dimethylamino group (-N(CH3)2) at the meta position (3-position)
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An ethanone group (acetyl group, -COCH3) attached to the phenyl ring
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A bromine atom that substitutes one of the hydrogens in the methyl group of the ethanone, creating an α-bromoketone functionality
The presence of these functional groups creates a molecule with both electron-rich (dimethylamino) and electron-deficient (α-bromoketone) regions, contributing to its chemical reactivity. The structural arrangement provides significant versatility for chemical transformations, making it a valuable building block in synthetic chemistry.
Synthesis and Preparation
Synthetic Routes
The primary synthetic route for 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone involves the bromination of its precursor, 1-(3-dimethylamino-phenyl)-ethanone. This follows a general synthetic pathway common for the preparation of α-bromoketones.
The bromination reaction typically employs either molecular bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions must be carefully controlled to achieve selective bromination at the α-position of the ketone.
Typical reaction conditions include:
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Using bromine in acetic acid or dichloromethane as solvent
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Maintaining low temperature (typically 0-5°C) to control reaction kinetics and prevent side reactions
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Conducting the reaction under controlled conditions to prevent unwanted side reactions
The general reaction can be represented as:
1-(3-dimethylamino-phenyl)-ethanone + Br2 → 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone + HBr
Purification Techniques
After synthesis, 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone typically requires purification to remove unreacted starting materials, side products, and residual reagents. Common purification methods include:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel as stationary phase
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Washing with appropriate solvents to remove impurities
Purification processes are critical to obtaining high-purity material for research or industrial applications. The specific purification protocol would depend on the scale of production and the intended use of the final product.
Chemical Reactivity
Nucleophilic Substitution Reactions
Due to the presence of the bromine atom at the α-position of the ketone, 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone readily undergoes nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing various nucleophiles to substitute at this position.
Common nucleophiles that can react with 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone include:
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Amines: Resulting in the formation of amino ketones
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Alkoxides: Producing ether derivatives
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Azides: Forming azido ketones, which can be further transformed via click chemistry
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Thiols: Yielding thioether derivatives
A typical substitution reaction might proceed as follows:
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone + Nu → 2-Nu-1-(3-dimethylamino-phenyl)-ethanone + Br-
These reactions are typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile to facilitate the substitution process.
Reduction Reactions
The carbonyl group in 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone can undergo reduction to form the corresponding alcohol. Common reducing agents include:
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Sodium borohydride (NaBH4): For selective reduction of the carbonyl group
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Lithium aluminum hydride (LiAlH4): For more powerful reduction capabilities
The reduction reaction yields 2-bromo-1-(3-dimethylamino-phenyl)ethanol as the primary product:
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone + NaBH4 → 2-bromo-1-(3-dimethylamino-phenyl)ethanol
These reductions are typically carried out in protic solvents such as methanol or ethanol when using NaBH4, or in ethereal solvents like tetrahydrofuran (THF) or diethyl ether when using LiAlH4.
Oxidation Reactions
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone can undergo oxidation reactions, particularly at the carbonyl group, to form the corresponding carboxylic acid. Oxidizing agents such as potassium permanganate (KMnO4) in aqueous solution can facilitate this transformation:
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone + [O] → 2-bromo-1-(3-dimethylamino-phenyl)acetic acid
The dimethylamino group may also undergo oxidation under certain conditions, leading to the formation of N-oxide derivatives or other nitrogen-containing products. The oxidation reactions provide additional pathways for transforming this compound into diverse derivatives with potentially interesting properties.
Other Notable Reactions
In addition to the reactions mentioned above, 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone can participate in various other transformations:
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Elimination reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form an α,β-unsaturated ketone
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Cyclization reactions: When reacted with appropriate bifunctional nucleophiles, the compound can form heterocyclic structures
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Grignard formation: The bromine atom can be used to form a Grignard reagent, which can then participate in further coupling reactions
These diverse reaction pathways highlight the synthetic versatility of 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone and contribute to its value as a building block in organic synthesis.
Applications
Role in Organic Synthesis
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone serves as a valuable building block in organic synthesis due to its versatile reactivity profile. Its applications in this domain include:
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Synthesis of heterocyclic compounds: The α-bromoketone functionality enables the formation of various heterocycles, including imidazoles, thiazoles, and oxazoles
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Production of biologically active molecules: The compound can be transformed into molecules with potential pharmaceutical applications
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Preparation of specialty chemicals: Its unique structure makes it useful in the synthesis of chemicals for specific applications
The dimethylamino group provides additional synthetic versatility, serving as a functional handle for further modifications or as a directing group in certain reactions. This dual functionality makes the compound particularly valuable in multi-step synthetic sequences.
Pharmaceutical Applications
In the pharmaceutical field, 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone and its derivatives have potential applications based on their biological activities:
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As intermediates in the synthesis of drug candidates
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In the development of compounds targeting specific biological receptors or enzymes
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For the preparation of molecules with antimicrobial properties
The dimethylamino group can enhance the pharmacokinetic properties of derivative compounds by affecting solubility, bioavailability, and receptor interactions. The ability to modify both the bromoketone and dimethylamino portions of the molecule enables fine-tuning of biological properties.
Antimicrobial Properties
Compounds similar to 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is believed to result from the compounds' ability to disrupt bacterial cell membranes.
The antimicrobial properties suggest potential applications in:
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Development of new antibacterial agents
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Creation of antiseptics or disinfectants
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Formulation of antimicrobial coatings or materials
Further research is needed to fully characterize the spectrum and mechanism of antimicrobial activity for 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone specifically, but the preliminary findings suggest promising directions for future investigations.
Biological Activity
Antimicrobial Properties
As noted previously, compounds similar to 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is primarily attributed to their ability to disrupt bacterial cell membranes.
Table 2: Potential Antimicrobial Activity of 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone
| Bacterial Type | Potential Activity | Mechanism |
|---|---|---|
| Gram-positive bacteria | Moderate to high | Cell membrane disruption |
| Gram-negative bacteria | Moderate | Cell membrane disruption |
The specific efficacy against particular bacterial strains and the minimum inhibitory concentrations (MICs) would require further experimental determination. The antimicrobial potential of this compound represents an important area for future research, particularly in the context of increasing antimicrobial resistance.
Other Biological Effects
In addition to antimicrobial activity, 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone may exhibit other biological effects, although these would need to be confirmed through experimental studies:
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Potential enzymatic inhibition: The α-bromoketone functionality is known to interact with certain enzymes, potentially inhibiting their activity
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Possible receptor interactions: The dimethylamino group may facilitate interactions with specific biological receptors
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Potential antioxidant or pro-oxidant effects: Depending on the cellular environment
Comprehensive studies on the biological activity profile of this compound would provide valuable insights into its potential therapeutic applications and possible toxicological concerns.
Structure-Activity Relationships
Understanding the structure-activity relationships of 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone and related compounds can provide insights into the molecular features responsible for their biological activities:
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The position of the dimethylamino group (meta in this case) may influence the compound's biological activity compared to ortho or para isomers
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The α-bromoketone functionality likely contributes significantly to any observed antimicrobial or enzymatic inhibition properties
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Modifications to either the dimethylamino group or the bromine position could modulate the compound's biological profile
Systematic studies examining structure-activity relationships would enable more targeted development of derivatives with enhanced biological properties for specific applications.
Analytical Methods
Identification Techniques
Several analytical techniques can be employed for the identification and characterization of 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural confirmation
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Infrared (IR) Spectroscopy: Can identify characteristic functional groups like the carbonyl (C=O) stretching
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern analysis
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X-ray Crystallography: For definitive structural determination if crystalline samples are available
These complementary techniques provide comprehensive structural information, enabling unambiguous identification of the compound.
Quantification Methods
Quantitative analysis of 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone can be performed using:
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High-Performance Liquid Chromatography (HPLC): For purity determination and quantification
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Gas Chromatography (GC): If the compound has sufficient volatility
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Ultraviolet-Visible (UV-Vis) Spectroscopy: For concentration determination in solution
Development of validated analytical methods for this compound would be valuable for quality control and research purposes, particularly if it gains more widespread use in pharmaceutical or other applications.
Quality Control
Quality control for 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone in research or industrial settings may include:
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Purity assessment: Typically aiming for >95% purity
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Impurity profiling: Identification and quantification of potential impurities
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Stability testing: Evaluating the compound's stability under various storage conditions
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Batch consistency: Ensuring reproducibility across different production batches
Robust quality control procedures are essential for ensuring the reliability of research results and the safety and efficacy of any products derived from this compound.
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